3-butoxy-N-phenylbenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a butoxy group and a phenyl group attached to a benzamide structure. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods involving different reagents and conditions. It is primarily synthesized in laboratory settings for research purposes, with some commercial availability through chemical suppliers.
3-butoxy-N-phenylbenzamide can be classified as:
The synthesis of 3-butoxy-N-phenylbenzamide typically involves multi-step processes. One common approach includes:
The synthesis may utilize reagents such as:
Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.
The molecular structure of 3-butoxy-N-phenylbenzamide can be represented by the following properties:
Property | Data |
---|---|
Molecular Formula | C18H19N5O2 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 3-butoxy-N-phenylbenzamide |
InChI Key | JBRMVVYCUHSTOG-UHFFFAOYSA-N |
Canonical SMILES | CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
The structure features a central benzamide core with a butoxy substituent and a phenyl group, which contributes to its chemical properties and reactivity.
3-butoxy-N-phenylbenzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-butoxy-N-phenylbenzamide involves its interaction with biological targets. The tetrazole ring in similar compounds has been shown to bind metal ions, potentially influencing enzymatic activities or receptor functions. The benzamide core may interact with proteins, modulating their activity, while the butoxy group enhances lipophilicity, facilitating cellular uptake.
CAS No.: 1397-77-9
CAS No.: 108354-13-8
CAS No.: 60202-70-2
CAS No.:
CAS No.: 34336-09-9
CAS No.: 1560-78-7